molecular formula C24H25N5O3 B12147281 [2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide

[2-imino-10-methyl-5-oxo-1-(2-phenylethyl)(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide

Cat. No.: B12147281
M. Wt: 431.5 g/mol
InChI Key: ISUYRFJHOXSBSN-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C29H27N5O2 , is a fascinating member of the pyrimidine family Its complex structure combines a dihydropyridine core with an imino group, a phenylethyl moiety, and a methoxyethyl carboxamide

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions, amide bond formation, and selective functional group manipulations.

    Heterocyclic Chemistry: Key steps include the construction of the dihydropyridine ring system and subsequent modifications.

    Protecting Groups: Protecting groups are crucial to control regioselectivity during functionalization.

Reaction Conditions::

    Cyclization: Intramolecular cyclization reactions are typically carried out under mild conditions using Lewis acids or bases.

    Amide Bond Formation: Amide formation can be achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Functional Group Transformations: Reductions, oxidations, and substitutions are performed using appropriate reagents and solvents.

Industrial Production:: While industrial-scale production details are proprietary, pharmaceutical companies likely employ efficient synthetic routes and optimized reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the phenylethyl group or the imino nitrogen.

    Reduction: Reduction of the carbonyl group or the imino nitrogen is feasible.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide or phenylethyl positions.

Common Reagents::

    Oxidation: Oxone (potassium peroxymonosulfate), PCC (pyridinium chlorochromate).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, amines, and nucleophiles.

Major Products::
  • Oxidation: Ketone derivatives.
  • Reduction: Amines or alcohols.
  • Substitution: Various derivatives based on the substitution pattern.

Scientific Research Applications

    Medicine: Investigate its potential as an antihypertensive agent due to the dihydropyridine scaffold.

    Chemical Biology: Explore its interactions with cellular receptors and enzymes.

    Industry: Evaluate its use in organic electronics or materials science.

Mechanism of Action

    Targets: Likely interacts with voltage-gated calcium channels due to its dihydropyridine core.

    Pathways: Modulates calcium influx, impacting cellular processes.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements.

    Similar Compounds: Explore related dihydropyridines or pyrimidines.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-16-7-6-12-29-21(16)27-22-19(24(29)31)15-18(23(30)26-11-14-32-2)20(25)28(22)13-10-17-8-4-3-5-9-17/h3-9,12,15,25H,10-11,13-14H2,1-2H3,(H,26,30)

InChI Key

ISUYRFJHOXSBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCOC

Origin of Product

United States

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